An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-l-uridine: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-l-uridine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-l-uridine (B11825269) is a synthetic L-nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research. As a stereoisomer of the naturally occurring D-nucleosides, it exhibits unique biological properties, including resistance to degradation by nucleases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 2'-Deoxy-2'-fluoro-l-uridine. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a visualization of its mechanism of action as a viral RNA polymerase inhibitor. This document aims to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Chemical Structure and Properties
2'-Deoxy-2'-fluoro-l-uridine is a pyrimidine (B1678525) nucleoside analog. Its structure consists of an l-ribose (B16112) sugar moiety, where the hydroxyl group at the 2' position is replaced by a fluorine atom, linked to a uracil (B121893) nucleobase.
Table 1: Chemical and Physical Properties of 2'-Deoxy-2'-fluoro-l-uridine and Related Compounds
| Property | 2'-Deoxy-2'-fluoro-l-uridine | 2'-Deoxy-2'-fluorouridine (D-isomer) | 2'-Fluoro-2'-deoxy-arabino-Uridine |
| Molecular Formula | C₉H₁₁FN₂O₅[1] | C₉H₁₁FN₂O₅ | C₉H₁₁FN₂O₅[2] |
| Molecular Weight | 246.19 g/mol [1] | 246.19 g/mol | 246.2 g/mol [2] |
| CAS Number | 622785-69-7[1] | 784-71-4[3] | 69123-94-0[2] |
| Appearance | White to off-white powder/crystal (presumed) | White to Almost white powder to crystal[3] | Solid[2] |
| Melting Point | Not reported | 147.0 to 153.0 °C[3] | Not reported |
| Solubility | Not reported | Not reported | Methanol: Soluble[2] |
| Stability | Stable for ≥ 4 years at -20°C (for related arabino-Uridine)[2] | Not reported | ≥ 4 years at -20°C[2] |
Synthesis and Experimental Protocols
The synthesis of 2'-Deoxy-2'-fluoro-l-uridine and its phosphoramidite (B1245037) derivative for incorporation into oligonucleotides has been reported. The general strategy involves the chemical modification of a commercially available L-nucleoside precursor.[4]
Synthesis of 2'-Deoxy-2'-fluoro-l-uridine Building Block
The synthesis of the 2'-deoxy-2'-fluoro-l-uridine building block can be achieved from L-type 2,2'-anhydrouridine.[4] The key steps involve:
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Protection of the 3' and 5' hydroxyl groups: This is typically done using a protecting group like tetrahydropyranyl (THP).[4]
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Fluorination: The protected intermediate undergoes fluorination at the 2' position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[4]
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Deprotection: The protecting groups are removed to yield the final 2'-deoxy-2'-fluoro-l-uridine.[4]
Synthesis of 2'-Deoxy-2'-fluoro-l-uridine Phosphoramidite
For incorporation into oligonucleotides, the building block is converted into a phosphoramidite derivative. This involves:
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Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
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Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.[4]
A detailed experimental workflow for the synthesis is depicted below:
Biological Activity and Mechanism of Action
2'-Deoxy-2'-fluoro-l-uridine exhibits potent antiviral activity, primarily by inhibiting viral RNA-dependent RNA polymerase (RdRp).[5][6] Its mechanism of action as a nucleoside analog involves several key steps within the host cell after viral infection.
Cellular Uptake and Activation
As a nucleoside analog, 2'-Deoxy-2'-fluoro-l-uridine is transported into the host cell. Inside the cell, it undergoes phosphorylation by host cell kinases to its active triphosphate form, 2'-Deoxy-2'-fluoro-l-uridine triphosphate (F-l-UTP). This activation is a critical step for its antiviral activity.
Inhibition of Viral RNA Polymerase
The active triphosphate form, F-l-UTP, mimics the natural uridine (B1682114) triphosphate (UTP). During viral RNA replication, the viral RdRp mistakenly incorporates F-l-UTP into the growing RNA strand. The presence of the 2'-fluoro group and the l-configuration of the sugar moiety can lead to chain termination, thereby halting viral RNA synthesis and subsequent viral replication.
The proposed mechanism of action is illustrated in the following diagram:
Experimental Protocols for Biological Evaluation
The biological activity of 2'-Deoxy-2'-fluoro-l-uridine can be assessed through various in vitro assays.
Antiviral Activity Assay
A common method to evaluate the antiviral potency is the plaque reduction assay or the cytopathic effect (CPE) inhibition assay.[7]
Plaque Reduction Assay Protocol:
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Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow to confluence.
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Virus Infection: Infect the cell monolayers with a known titer of the target virus for a defined period (e.g., 1-2 hours).
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Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of 2'-Deoxy-2'-fluoro-l-uridine.
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Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
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Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).
Cytotoxicity Assay
To determine the selectivity of the antiviral effect, a cytotoxicity assay is performed in parallel on the same host cell line.
MTT Assay Protocol:
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Cell Seeding: Seed the host cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the same range of concentrations of 2'-Deoxy-2'-fluoro-l-uridine as used in the antiviral assay.
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Incubation: Incubate the cells for the same duration as the antiviral assay.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
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Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC₅₀). The selectivity index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
A direct enzymatic assay can be used to confirm the inhibition of the viral RdRp.[8]
Fluorometric RdRp Inhibition Assay Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant viral RdRp enzyme, a biotin-labeled self-priming RNA template, and a reaction buffer containing ATP and other necessary components.
-
Inhibitor Addition: Add varying concentrations of the active triphosphate form of 2'-Deoxy-2'-fluoro-l-uridine (F-l-UTP) to the reaction wells.
-
Incubation: Incubate the plate at 37°C to allow the polymerase reaction to proceed.
-
Quenching: Stop the reaction using a quench buffer.
-
Product Detection: Quantify the amount of double-stranded RNA (dsRNA) product using a fluorometric system (e.g., QuantiFluor dsRNA system).
-
Data Analysis: Determine the concentration of F-l-UTP that inhibits RdRp activity by 50% (IC₅₀).
Conclusion
2'-Deoxy-2'-fluoro-l-uridine represents a promising scaffold for the development of novel antiviral and potentially anticancer therapeutics. Its unique stereochemistry confers nuclease resistance, a desirable property for in vivo applications. The mechanism of action, involving the inhibition of viral RNA polymerase, provides a clear rationale for its therapeutic potential. The experimental protocols outlined in this guide offer a foundation for the synthesis and biological evaluation of this and related L-nucleoside analogs. Further research into its in vivo efficacy, safety profile, and spectrum of activity is warranted to fully realize its therapeutic potential.
References
- 1. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2'-Deoxy-2'-fluorouridine 784-71-4 | TCI AMERICA [tcichemicals.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. 2'-Deoxy-2'-fluoro-l-uridine - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
